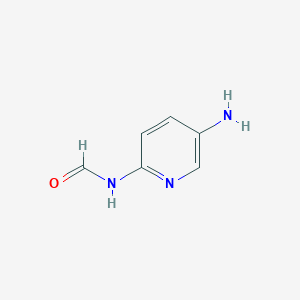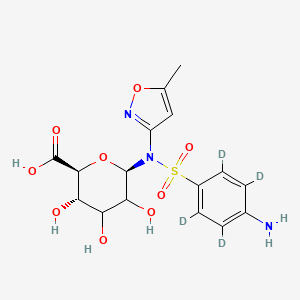
methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of a hydroxy group at the 7th position and a methyl group at the 3rd position of the chromene ring, along with an ester functional group, makes this compound particularly interesting for various applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-3-methyl-3,4-dihydro-2H-chromen-4-yl acetate.
Reduction: Formation of 7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl methanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
作用機序
The biological activity of methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. Additionally, the chromene core structure can interact with enzymes and receptors, modulating their activity. The exact mechanism of action may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
7-hydroxy-4-methylcoumarin: Shares the chromene core structure but lacks the ester functional group.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Contains an epoxide group instead of the ester functional group.
7-hydroxy-3,4-dihydro-2H-chromen-2-one: Lacks the methyl group at the 3rd position and the ester functional group.
Uniqueness
Methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate is unique due to the presence of both the hydroxy and ester functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
methyl 2-(7-hydroxy-3-methyl-3,4-dihydro-2H-chromen-4-yl)acetate |
InChI |
InChI=1S/C13H16O4/c1-8-7-17-12-5-9(14)3-4-10(12)11(8)6-13(15)16-2/h3-5,8,11,14H,6-7H2,1-2H3 |
InChIキー |
VWPALTJCUVEPOG-UHFFFAOYSA-N |
正規SMILES |
CC1COC2=C(C1CC(=O)OC)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)






![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
